molecular formula C10H5BrCl2FNO B13689541 7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline

7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline

Cat. No.: B13689541
M. Wt: 324.96 g/mol
InChI Key: NOIHOGRXPLWXIB-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy substituents on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a quinoline derivative followed by methoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and methoxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

    Chemical Research: The compound serves as a model system for studying the reactivity and properties of halogenated quinolines.

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2,4-dichloro-8-fluoroquinazoline: Similar in structure but with a different substitution pattern.

    Fluoroquinolines: A broader class of compounds with varying biological activities.

    Methoxyquinolines: Compounds with methoxy groups on the quinoline ring.

Uniqueness

7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline is unique due to its specific combination of halogen and methoxy substituents, which confer distinct chemical and biological properties. This unique substitution pattern can lead to specific interactions with biological targets and unique reactivity in chemical reactions, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H5BrCl2FNO

Molecular Weight

324.96 g/mol

IUPAC Name

7-bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline

InChI

InChI=1S/C10H5BrCl2FNO/c1-16-9-5(11)3-2-4-6(12)7(14)10(13)15-8(4)9/h2-3H,1H3

InChI Key

NOIHOGRXPLWXIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1N=C(C(=C2Cl)F)Cl)Br

Origin of Product

United States

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